molecular formula C21H28N2O4S B130260 3,5-Dhsb CAS No. 150457-37-7

3,5-Dhsb

Cat. No.: B130260
CAS No.: 150457-37-7
M. Wt: 404.5 g/mol
InChI Key: BAZFLSWMBISWAI-UHFFFAOYSA-N
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Description

3,5-Dhsb is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of bulky tert-butyl groups, a hydroxyl group, and a sulfamoylphenyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dhsb typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core through the reaction of 3,5-Bis-(1,1-dimethylethyl)-4-hydroxybenzoic acid with an appropriate amine, such as 2-aminobenzenesulfonamide, under acidic or basic conditions.

    Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced by reacting the intermediate product with a sulfonyl chloride derivative, such as benzenesulfonyl chloride, in the presence of a base like pyridine.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3,5-Dhsb undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can undergo reduction reactions to modify the sulfamoyl group or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or other reactive sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles are used in the presence of catalysts or under specific reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

3,5-Dhsb has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases due to its unique chemical structure.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3,5-Dhsb involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or interact with cellular receptors to induce specific biological responses.

Comparison with Similar Compounds

Similar Compounds

    3,5-Di-tert-butyl-4-hydroxybenzoic acid: Similar in structure but lacks the sulfamoylphenyl group.

    N-(2-Sulfamoylphenyl)benzamide: Lacks the bulky tert-butyl groups and hydroxyl group.

Uniqueness

3,5-Dhsb is unique due to the combination of its bulky tert-butyl groups, hydroxyl group, and sulfamoylphenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.

Properties

CAS No.

150457-37-7

Molecular Formula

C21H28N2O4S

Molecular Weight

404.5 g/mol

IUPAC Name

3,5-ditert-butyl-4-hydroxy-N-(2-sulfamoylphenyl)benzamide

InChI

InChI=1S/C21H28N2O4S/c1-20(2,3)14-11-13(12-15(18(14)24)21(4,5)6)19(25)23-16-9-7-8-10-17(16)28(22,26)27/h7-12,24H,1-6H3,(H,23,25)(H2,22,26,27)

InChI Key

BAZFLSWMBISWAI-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)NC2=CC=CC=C2S(=O)(=O)N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)NC2=CC=CC=C2S(=O)(=O)N

Key on ui other cas no.

150457-37-7

Synonyms

3,5-bis-(1,1-dimethylethyl)-4-hydroxy-N-(2-sulfamoylphenyl)benzamide
3,5-DHSB

Origin of Product

United States

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